2-(2-Fluorophenyl)propan-2-ol
Overview
Description
“2-(2-Fluorophenyl)propan-2-ol” is a chemical compound with the molecular formula C9H11FO . It contains a total of 22 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 22 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .Scientific Research Applications
Synthesis and Catalytic Applications
Synthesis of Chromans
2-(2-Fluorophenyl)propan-2-ol can be cyclized to form chromans. This reaction can be facilitated either through chromium tricarbonyl complexes or by the action of specific rhodium(III) cations. This process highlights its utility in the preparation of chroman compounds (Houghton, Voyle, & Price, 1980).
Reactions of Coordinated Ligands
In the presence of potassium t-butoxide and dimethyl sulphoxide, the chromium tricarbonyl complex of 3-(2-fluorophenyl)propan-1-ol undergoes rapid intramolecular nucleophilic substitution to yield the complex of chroman. This reaction is an example of how this compound derivatives can participate in complex chemical reactions involving metal alkoxides (Houghton, Voyle, & Price, 1983).
Adsorption and Catalytic Studies
- Adsorption and Decomposition on Carbon Catalysts: The interactions between propan-2-ol and carbon-supported metal catalysts (e.g., Pt, Ag, Cu, Ni) have been studied using in situ infrared spectroscopy. This research helps understand the catalytic activities and interactions involving propan-2-ol on various carbon surfaces, which can be relevant for this compound (Zawadzki et al., 2001).
Catalysis and Transformation in Organic Synthesis
Lipase-Mediated Transformation to Biodiesel
Propan-2-ol has been used as an acyl acceptor for the immobilized lipase-catalyzed preparation of biodiesel from vegetable oils. This method achieved high conversion rates for various oils, demonstrating the potential application of related compounds in biodiesel production (Modi, Reddy, Rao, & Prasad, 2006).
Microbial Reduction in Organic Synthesis
The microbial reduction of certain propan-2-one derivatives to produce high enantiomeric purity propan-2-ol compounds, such as 1-fluoro-3-(p-tolylsulphonyl)propan-2-ol, has been explored. This showcases the utility of this compound derivatives in the preparation of optically active compounds (Bernardi et al., 1988).
Synthesis of Antimicrobial Agents
Novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)propan-1-ones were synthesized and evaluated for their antimicrobial activity. This synthesis, involving a compound structurally related to this compound, underscores its potential in creating new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Properties
IUPAC Name |
2-(2-fluorophenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAFCVRVHMQOCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288804 | |
Record name | 2-Fluoro-α,α-dimethylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-12-7 | |
Record name | 2-Fluoro-α,α-dimethylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-α,α-dimethylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-fluorophenyl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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